2,4-Dichloro-6-(difluoromethoxy)benzaldehyde
Description
2,4-Dichloro-6-(difluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring two chlorine substituents at positions 2 and 4, and a difluoromethoxy group at position 6 on the aromatic ring. Its molecular formula is C₈H₄Cl₂F₂O₂, with a molecular weight of 237.02 g/mol.
Properties
IUPAC Name |
2,4-dichloro-6-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-4-1-6(10)5(3-13)7(2-4)14-8(11)12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZKNDCAGXHBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzaldehyde typically involves the chlorination and difluoromethoxylation of benzaldehyde derivatives. One common method includes the reaction of 2,4-dichlorobenzaldehyde with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and etherification processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichloro-6-(difluoromethoxy)benzoic acid.
Reduction: 2,4-Dichloro-6-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-(difluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
Key Observations :
- Reactivity : The target compound’s aldehyde group is susceptible to nucleophilic attack, enabling its use in condensation reactions (e.g., forming hydrazones or imines for drug candidates).
- Thermal stability : Difluoromethoxy groups generally improve thermal stability compared to methoxy analogs, favoring applications in high-temperature reactions.
Biological Activity
Overview
2,4-Dichloro-6-(difluoromethoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzaldehyde framework. Its molecular formula is . This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This interaction is crucial for understanding its pharmacological effects, as it may influence various biochemical pathways.
Key Mechanisms:
- Covalent Bond Formation : The aldehyde group can react with nucleophiles, such as amino acids in proteins, leading to enzyme inhibition.
- Stability and Reactivity : The difluoromethoxy group enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The presence of halogen atoms enhances its ability to disrupt microbial cell membranes.
- Enzyme Inhibition : It has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with phosphodiesterase (PDE) enzymes has been noted, which could have implications in treating inflammatory diseases .
- Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its reactive aldehyde group.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound inhibits PDE4 with an IC50 value of approximately 0.5 mM. This inhibition was associated with reduced inflammatory cytokine release in human cell lines, indicating its therapeutic potential in treating conditions like asthma and COPD .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dichlorobenzaldehyde | Two chlorine atoms | Moderate antimicrobial activity |
| 2,4-Difluorobenzaldehyde | Two fluorine atoms | Anticancer properties |
| 2,4-Dichloro-6-methoxybenzaldehyde | One methoxy group | Limited enzyme inhibition |
| This compound | Two chlorine & one difluoromethoxy group | Strong enzyme inhibition & antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
